molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Cat. No. B600969
M. Wt: 651.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (color, state of matter, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Nanostructured Lipid Carriers for Oral Delivery

  • Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).

Transdermal Delivery System

  • Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).

Inclusion Complex with β-Cyclodextrin

Matrix Type Transdermal Patches

Solubility and Bioavailability Enhancement

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It may include its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications, or for a chemical compound, new reactions or uses it could be involved in.


properties

CAS RN

1217740-02-7

Product Name

(S)-Lercanidipine-d3 Hydrochloride

Molecular Formula

C36H39ClN3O6

Molecular Weight

651.21

Appearance

Pale-Yellow Solid

melting_point

116-118°C

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.